

4-Bromo-2,6-dimethylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2,6-dimethylbenzaldehyde

Cat. No.: B1278818

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2,6-dimethylbenzaldehyde**: Properties, Synthesis, and Applications

Abstract

4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5) is a substituted aromatic aldehyde that serves as a valuable and versatile building block in modern organic synthesis.^[1] Its sterically hindered yet reactive aldehyde functionality, combined with the presence of a bromine atom amenable to cross-coupling reactions, makes it a strategic intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed protocols for its synthesis and subsequent reactions, and essential safety information for laboratory professionals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Chemical and Physical Properties

4-Bromo-2,6-dimethylbenzaldehyde is a solid at room temperature, typically appearing as an off-white to light brown crystalline powder.^[2] Its core structure consists of a benzene ring substituted with an aldehyde group, a bromine atom at the para position, and two methyl groups ortho to the aldehyde, which provide significant steric hindrance. This steric shielding influences the reactivity of the adjacent aldehyde group, a key consideration in reaction design.

Key physicochemical properties are summarized in the table below. It is important to note that while some data is derived from experimental sources, other values are predicted and should be used as a guide.

Property	Value	Source
CAS Number	5769-33-5	[1]
Molecular Formula	C ₉ H ₉ BrO	[1]
Molecular Weight	213.07 g/mol	[1]
IUPAC Name	4-bromo-2,6-dimethylbenzaldehyde	
Appearance	Off-white to light brown solid	[2]
Boiling Point	137-139 °C (at 12 Torr)	[2]
Density	1.422 g/cm ³ (Predicted)	[2]
Solubility	While specific data is unavailable, by analogy to similar compounds like 4-bromobenzaldehyde, it is expected to be sparingly soluble in water but soluble in common organic solvents such as ethanol, ether, acetone, and chloroform.[3][4]	-
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C.[2]	-

Spectroscopic Profile

Precise structural confirmation is critical for synthetic intermediates. While a comprehensive, experimentally verified public dataset for **4-Bromo-2,6-dimethylbenzaldehyde** is not readily available, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals:
 - A singlet for the aldehyde proton ($-\text{CHO}$) at approximately δ 10.0-10.5 ppm. The steric hindrance from the ortho-methyl groups may cause a slight shift compared to unhindered benzaldehydes.
 - A singlet for the two equivalent aromatic protons on the benzene ring, likely in the δ 7.0-7.8 ppm region.
 - A singlet for the six equivalent protons of the two methyl groups ($-\text{CH}_3$), expected to appear more upfield, around δ 2.3-2.6 ppm.
- ^{13}C NMR: The carbon NMR spectrum should display the following characteristic signals:
 - The aldehyde carbonyl carbon ($\text{C}=\text{O}$) at a downfield shift of δ 190-195 ppm.
 - Four distinct signals for the aromatic carbons, with the carbon bearing the bromine atom ($\text{C}-\text{Br}$) and the ipso-carbons attached to the methyl and aldehyde groups having characteristic shifts.
 - A signal for the methyl carbons around δ 20-25 ppm.

2.2 Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands expected for **4-Bromo-2,6-dimethylbenzaldehyde** include:

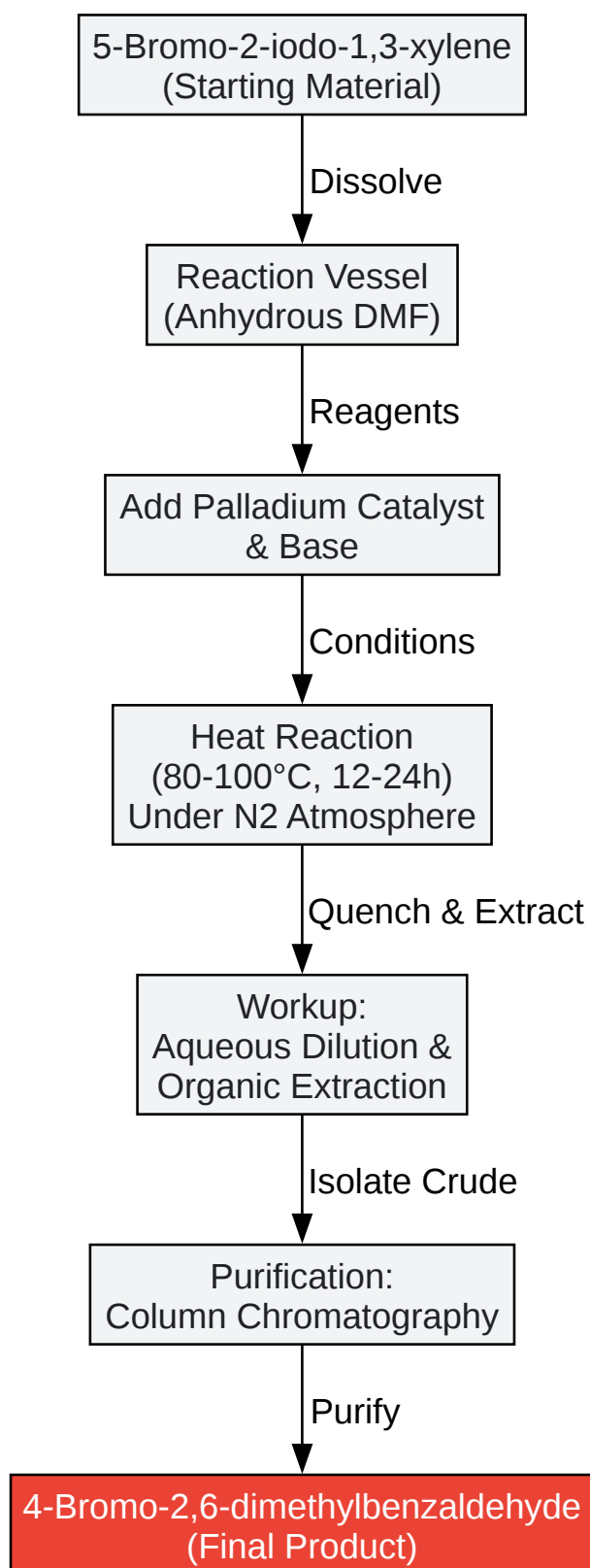
- ~ 2850 and $\sim 2750\text{ cm}^{-1}$: C-H stretch of the aldehyde group (Fermi doublet).
- $1680\text{-}1710\text{ cm}^{-1}$: A strong $\text{C}=\text{O}$ stretching vibration for the aromatic aldehyde. The exact position is influenced by conjugation and substitution.
- $1550\text{-}1600\text{ cm}^{-1}$: $\text{C}=\text{C}$ stretching vibrations within the aromatic ring.
- $\sim 1200\text{ cm}^{-1}$: C-H in-plane bending.

- $\sim 850\text{ cm}^{-1}$: C-H out-of-plane bending, indicative of the substitution pattern.
- $500\text{-}600\text{ cm}^{-1}$: C-Br stretching vibration.

Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde

A common and effective route for the preparation of **4-Bromo-2,6-dimethylbenzaldehyde** involves the formylation of a pre-functionalized xylene derivative. The following protocol is based on established synthetic transformations.^[2]

Diagram: Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Bromo-2,6-dimethylbenzaldehyde**.

Experimental Protocol: Synthesis

Objective: To synthesize **4-Bromo-2,6-dimethylbenzaldehyde** from 5-bromo-2-iodo-1,3-xylene.

Materials:

- 5-Bromo-2-iodo-1,3-xylene
- Anhydrous N,N-Dimethylformamide (DMF)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- A suitable base (e.g., K_2CO_3 or Et_3N)
- Formylating agent (Implicit in the transformation, often a source like CO/H_2 or other formyl equivalent is needed in palladium-catalyzed formylations)
- Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 5-bromo-2-iodo-1,3-xylene in anhydrous DMF.
 - Causality: Anhydrous and inert conditions are critical to prevent the deactivation of the palladium catalyst and unwanted side reactions. DMF is an excellent polar aprotic solvent for this type of organometallic reaction.
- Catalyst Addition: To the stirred solution, add the palladium catalyst and the base.
 - Causality: The palladium catalyst is essential for facilitating the oxidative addition and subsequent steps of the catalytic cycle. The base is required to neutralize any acid

generated during the reaction and to facilitate the reductive elimination step.

- Reaction: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).^[2]
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers.
 - Causality: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts and DMF will largely remain in the aqueous phase.
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure **4-Bromo-2,6-dimethylbenzaldehyde**.^[2]

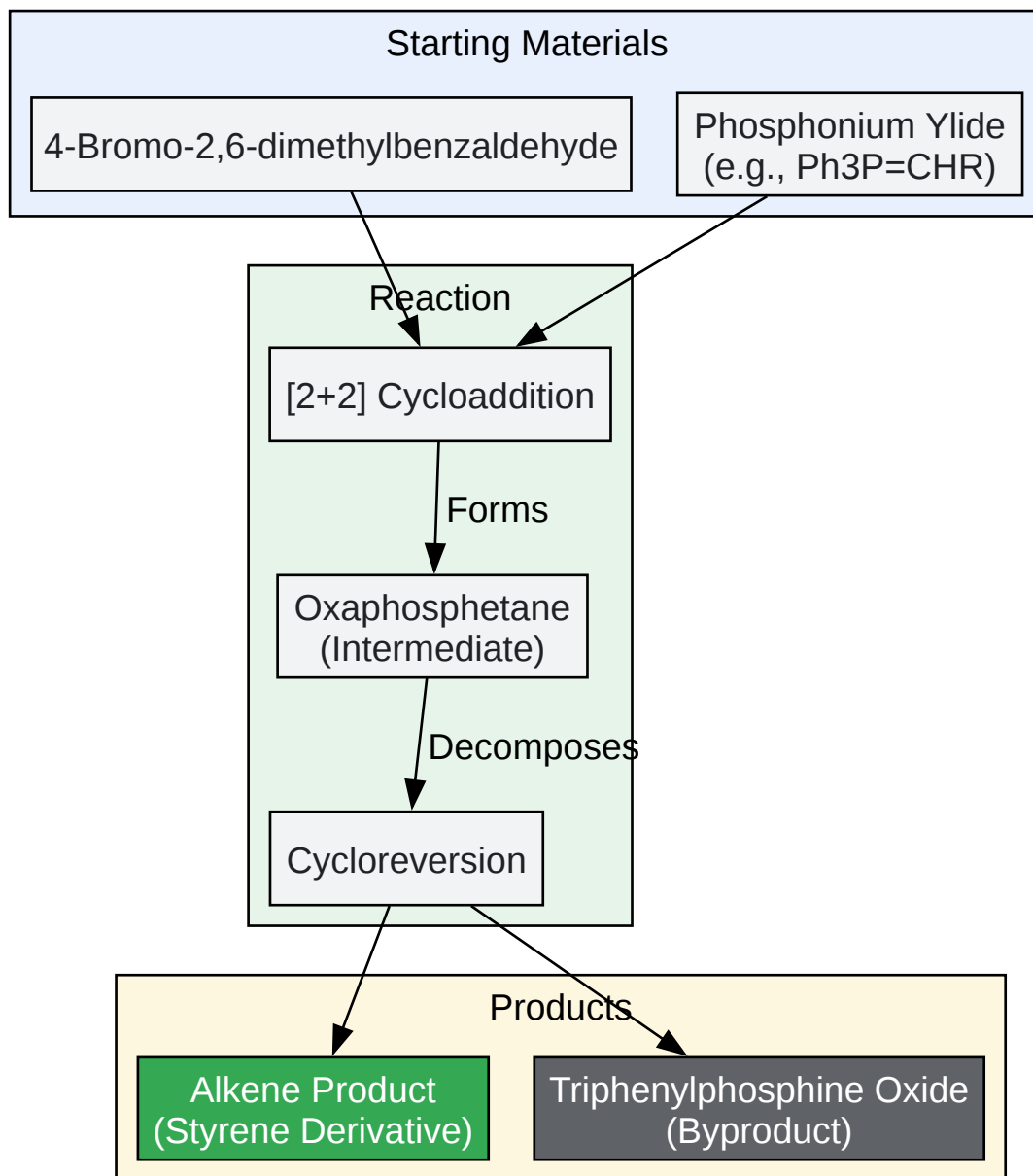
Chemical Reactivity and Synthetic Applications

The utility of **4-Bromo-2,6-dimethylbenzaldehyde** stems from the reactivity of its two primary functional handles: the aldehyde and the aryl bromide.

- Aldehyde Reactions: The aldehyde group can undergo a wide range of classical transformations, including:
 - Oxidation to the corresponding 4-bromo-2,6-dimethylbenzoic acid.
 - Reduction to 4-bromo-2,6-dimethylbenzyl alcohol.
 - Reductive Amination to form various secondary and tertiary amines.
 - Wittig Reaction to form styrenyl derivatives, creating a new carbon-carbon double bond.
 - Condensation Reactions, such as Schiff base formation with primary amines.

- Aryl Bromide Reactions: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 4-position of the ring.

Diagram: Representative Wittig Reaction



[Click to download full resolution via product page](#)

Caption: Mechanism of the Wittig reaction with **4-Bromo-2,6-dimethylbenzaldehyde**.

Experimental Protocol: Wittig Reaction

Objective: To synthesize a substituted styrene from **4-Bromo-2,6-dimethylbenzaldehyde** via the Wittig reaction.

Materials:

- Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)
- Strong base (e.g., n-Butyllithium or NaH)
- Anhydrous Tetrahydrofuran (THF)
- **4-Bromo-2,6-dimethylbenzaldehyde**
- Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

- Ylide Formation (Self-Validating Step): In a flame-dried flask under nitrogen, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0°C in an ice bath.
- Slowly add the strong base (e.g., n-BuLi) dropwise. The formation of the ylide is typically indicated by a distinct color change (e.g., to deep yellow or orange). Stir for 1 hour at this temperature.
 - Trustworthiness: The color change provides an immediate visual confirmation that the ylide has formed, validating this critical step before proceeding.
- Aldehyde Addition: Dissolve **4-Bromo-2,6-dimethylbenzaldehyde** in a minimal amount of anhydrous THF and add it slowly to the ylide solution at 0°C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC to confirm the consumption of the aldehyde.
- Quenching and Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the resulting crude product by column chromatography to isolate the desired alkene.

Safety and Handling

4-Bromo-2,6-dimethylbenzaldehyde is classified as a hazardous substance and must be handled with appropriate precautions.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust.
- Avoid contact with skin and eyes.
- Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

Conclusion

4-Bromo-2,6-dimethylbenzaldehyde is a highly functionalized building block with significant potential in synthetic chemistry. The steric hindrance provided by the ortho-methyl groups offers a unique reactivity profile for the aldehyde, while the para-bromo substituent opens avenues for extensive derivatization through cross-coupling chemistry. By understanding its fundamental

properties, synthetic routes, and reactivity, researchers can effectively incorporate this versatile intermediate into the design and synthesis of novel pharmaceuticals, agrochemicals, and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,6-dimethyl-benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 2,6-Dimethyl-4-bromobenzaldehyde | 5769-33-5 [chemicalbook.com]
- 3. adpharmachem.com [adpharmachem.com]
- 4. pacificbiochem.com [pacificbiochem.com]
- To cite this document: BenchChem. [4-Bromo-2,6-dimethylbenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278818#4-bromo-2-6-dimethylbenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com